molecular formula C10H5ClFNO B13688980 7-Chloro-3-fluoroquinoline-4-carbaldehyde

7-Chloro-3-fluoroquinoline-4-carbaldehyde

Cat. No.: B13688980
M. Wt: 209.60 g/mol
InChI Key: UFPAYFCWWRPSPH-UHFFFAOYSA-N
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Description

7-Chloro-3-fluoroquinoline-4-carbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of both chlorine and fluorine atoms in the quinoline ring enhances the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Chloro-3-fluoroquinoline-4-carbaldehyde can be synthesized using the Vilsmeier-Haack reaction. This involves the reaction of 7-chloro-3-fluoroquinoline with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 4-position . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale application of the Vilsmeier-Haack reaction. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-fluoroquinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of 7-chloro-3-fluoroquinoline-4-carboxylic acid.

    Reduction: Formation of 7-chloro-3-fluoroquinoline-4-methanol.

Scientific Research Applications

7-Chloro-3-fluoroquinoline-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-3-fluoroquinoline-4-carbaldehyde involves its interaction with biological targets such as enzymes. The compound can act as an enzyme inhibitor by binding to the active site and preventing the enzyme from catalyzing its substrate. This interaction is often studied using molecular docking techniques to predict binding affinities and modes of interaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-7-fluoroquinoline-3-carboxaldehyde
  • 4-Chloro-7-fluoroquinoline
  • 7-Fluoroquinoline-3-carboxylic acid

Uniqueness

7-Chloro-3-fluoroquinoline-4-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring, which enhances its reactivity and biological activity. This dual substitution pattern is less common and provides distinct chemical properties compared to other quinoline derivatives .

Biological Activity

7-Chloro-3-fluoroquinoline-4-carbaldehyde is a compound belonging to the fluoroquinolone class, which is known for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its synthesis, antibacterial properties, and potential applications in treating multidrug-resistant bacterial infections.

Synthesis of this compound

The synthesis of this compound typically involves several steps, often starting from commercially available precursors. The process may include the use of various reagents and conditions to achieve high yields and purity. For example, one method involves the esterification of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid followed by reactions with hydrazine hydrate under high-temperature conditions .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. The compound exhibits potent activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL for certain derivatives . The modifications at the C-7 position enhance the lipophilicity and cell wall penetration, significantly improving antibacterial properties .

Table 1: Antibacterial Activity Profile

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus<0.03125
Klebsiella pneumoniae1–4
Escherichia coli<0.5
Enterococcus faecalis<0.25

The mechanism by which this compound exerts its antibacterial effects primarily involves the inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The binding affinity of this compound to the ATP-binding site of these enzymes has been demonstrated through crystal structure analysis, revealing its potential as a dual inhibitor .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in overcoming resistance mechanisms commonly found in multidrug-resistant bacterial strains. For instance, a study reported that derivatives of this compound maintained significant antibacterial activity even against strains resistant to conventional fluoroquinolones. The modifications at the C-7 position were particularly noted for enhancing efficacy against resistant strains .

Case Study: Efficacy Against Multidrug-resistant Strains

In a comparative study involving several fluoroquinolone derivatives, this compound demonstrated superior activity against multidrug-resistant Staphylococcus aureus compared to traditional antibiotics like ciprofloxacin. The study utilized time-kill assays and showed that this compound could effectively reduce bacterial counts within a short duration .

Properties

Molecular Formula

C10H5ClFNO

Molecular Weight

209.60 g/mol

IUPAC Name

7-chloro-3-fluoroquinoline-4-carbaldehyde

InChI

InChI=1S/C10H5ClFNO/c11-6-1-2-7-8(5-14)9(12)4-13-10(7)3-6/h1-5H

InChI Key

UFPAYFCWWRPSPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Cl)F)C=O

Origin of Product

United States

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